molecular formula C22H28N4O4 B11502497 1,3-bis[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione

1,3-bis[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11502497
M. Wt: 412.5 g/mol
InChI Key: XFGWXZYERTZJAA-UHFFFAOYSA-N
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Description

1,3-bis[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of quinazoline derivatives with piperidin-1-yl acetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-bis[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can yield quinazoline derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

1,3-bis[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-bis[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4-dione: A simpler derivative with similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring that exhibit diverse pharmacological properties.

    Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anti-inflammatory effects.

Uniqueness

1,3-bis[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione is unique due to its dual functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

IUPAC Name

1,3-bis(2-oxo-2-piperidin-1-ylethyl)quinazoline-2,4-dione

InChI

InChI=1S/C22H28N4O4/c27-19(23-11-5-1-6-12-23)15-25-18-10-4-3-9-17(18)21(29)26(22(25)30)16-20(28)24-13-7-2-8-14-24/h3-4,9-10H,1-2,5-8,11-16H2

InChI Key

XFGWXZYERTZJAA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC(=O)N4CCCCC4

Origin of Product

United States

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